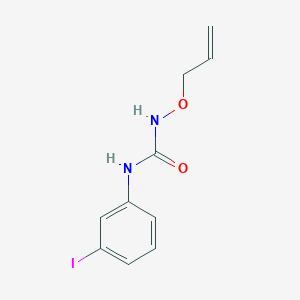
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the central nervous system, making it an important tool for neuroscientists and researchers.
Wirkmechanismus
The mechanism of action of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide involves its ability to block the activity of the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor in the brain. This receptor is involved in the transmission of signals between neurons, and blocking its activity can have significant effects on brain function. Specifically, blocking the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor can lead to a decrease in the release of neurotransmitters such as glutamate, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide are complex and varied. Some of the effects that have been observed in animal studies include a decrease in glutamate release, a decrease in the activity of certain enzymes in the brain, and a decrease in the amount of oxygen that is consumed by the brain. These effects can have significant implications for brain function and may be useful in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide in lab experiments is its potency as an 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist. This means that even small amounts of the compound can have significant effects on brain function, which can be useful in studying the mechanisms of certain neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide. Some of the areas that may be of particular interest include:
- Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
- Exploring the potential use of this compound in combination with other drugs to enhance its effects or reduce its toxicity.
- Investigating the long-term effects of this compound on brain function and behavior.
- Developing new synthesis methods for this compound that are more efficient or environmentally friendly.
Conclusion:
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide is a potent 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist that has been extensively studied for its potential therapeutic applications. While there are some limitations to its use in lab experiments, its potency and potential benefits make it an important tool for neuroscientists and researchers. There are many potential future directions for research on this compound, and it will be interesting to see how it is used in the coming years to further our understanding of brain function and neurological disorders.
Synthesemethoden
The synthesis of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide involves a series of chemical reactions. The starting material is 4,4'-dichloro-2'-methoxy-5'-methylbenzanilide, which is then reacted with nitric acid to form 3-nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide. The final product is then purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide has been extensively studied for its potential use in the field of neuroscience. It has been shown to be a potent 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist, which means that it can block the activity of the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor in the brain. This receptor is involved in many important processes, including learning and memory, so blocking its activity can have significant effects on brain function.
Eigenschaften
Produktname |
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide |
|---|---|
Molekularformel |
C15H12Cl2N2O4 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-5-12(14(23-2)7-11(8)17)18-15(20)9-3-4-10(16)13(6-9)19(21)22/h3-7H,1-2H3,(H,18,20) |
InChI-Schlüssel |
INECVQYBIDZALX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)

